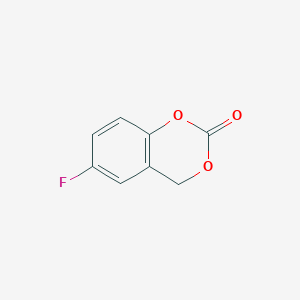

6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FO3 |

|---|---|

Molecular Weight |

168.12 g/mol |

IUPAC Name |

6-fluoro-4H-1,3-benzodioxin-2-one |

InChI |

InChI=1S/C8H5FO3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-3H,4H2 |

InChI Key |

DQFHMJDWXVEDHO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,4-Dihydro-1,3-benzodioxin-2-one Core

The formation of the 2,4-dihydro-1,3-benzodioxin-2-one structure fundamentally relies on the cyclization of a catechol (1,2-dihydroxybenzene) derivative with a suitable one-carbon electrophile that can form a carbonate functional group.

Annulation Reactions for 1,3-Benzodioxin Ring Systems

The construction of the 1,3-benzodioxin ring is a specialized form of annulation where a pre-existing benzene (B151609) ring has a new heterocyclic ring fused to it. For the target scaffold, this involves a double etherification reaction between the two adjacent hydroxyl groups of a catechol and a carbonyl source. This type of condensation reaction is highly effective for forming five- and six-membered heterocyclic rings. While related structures like 1,3-benzodioxoles can be formed from catechols and aldehydes or ketones google.com, the synthesis of the 2-one derivative specifically requires a carbonyl source capable of forming a cyclic carbonate.

Specific Approaches to the Cyclic Carbonate (Lactone) Functionality at Position 2

The introduction of the cyclic carbonate at position 2 is the key step in forming the benzodioxin-2-one core. This is most classically achieved by reacting catechol with phosgene (B1210022) (carbonyl chloride) or a phosgene equivalent.

Phosgene-Mediated Cyclization: The reaction of catechol with phosgene in the presence of a base is a well-established method for synthesizing the parent compound, o-phenylene carbonate (2,4-dihydro-1,3-benzodioxin-2-one). orgsyn.org In a typical procedure, an alkaline solution of catechol is treated with a solution of phosgene in an organic solvent like toluene (B28343) at low temperatures (0–5°C). orgsyn.org The base, such as sodium hydroxide, deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide that readily attacks the electrophilic carbonyl carbon of phosgene. An intramolecular nucleophilic acyl substitution follows to displace the second chloride and close the six-membered ring.

Use of Phosgene Equivalents: Due to the high toxicity of phosgene gas, numerous safer substitutes have been developed and are widely used for carbonylation reactions. sigmaaldrich.com These reagents effectively act as C1 synthons to form the cyclic carbonate from a 1,2-diol like catechol. Key substitutes include diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid. sigmaaldrich.com Other reagents such as diphenyl carbonate (DPC), when activated by an appropriate catalyst, can also serve as an effective and safer alternative to phosgene for synthesizing cyclic carbonates from diols. lookchem.com

Below is a comparison of common carbonylating agents used for this transformation.

| Reagent | Chemical Formula | Physical State | Key Characteristics |

|---|---|---|---|

| Phosgene | COCl₂ | Gas | Highly reactive and efficient but extremely toxic. orgsyn.orgsigmaaldrich.com |

| Diphosgene | ClCOOCCl₃ | Liquid | Safer to handle than phosgene; decomposes to phosgene in situ. sigmaaldrich.com |

| Triphosgene | (Cl₃CO)₂CO | Solid | Crystalline solid, much safer to transport and handle; one molecule is equivalent to three molecules of phosgene. sigmaaldrich.com |

| Diphenyl Carbonate | (C₆H₅O)₂CO | Solid | Requires a catalyst (e.g., TBD) for activation; considered a green carbonylation reagent. lookchem.com |

| Carbonyl diimidazole (CDI) | (C₃H₃N₂)₂CO | Solid | Commonly used for carbonylation but may be less reactive than phosgene-based reagents. sigmaaldrich.com |

Introduction of the Fluoro Moiety at Position 6

The fluorine atom at the C-6 position can be introduced either by direct fluorination of the pre-formed benzodioxin-2-one ring or, more commonly, by utilizing a starting material that already contains the fluorine atom.

Directed Fluorination Techniques

Late-stage fluorination involves introducing a fluorine atom onto a complex molecule in one of the final synthetic steps. For the 2,4-dihydro-1,3-benzodioxin-2-one core, this would involve the electrophilic fluorination of the aromatic ring. The ether oxygens of the dioxin ring are ortho-, para-directing activators. Therefore, electrophilic attack is electronically favored at positions 6 and 8.

Modern electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF₄), are often employed for such transformations. beilstein-journals.org The reaction would typically proceed by treating the benzodioxin-2-one substrate with the fluorinating agent in a suitable solvent. While this approach is feasible, it can sometimes lead to issues with regioselectivity, potentially yielding a mixture of 6-fluoro and 8-fluoro isomers, requiring subsequent separation. Radical fluorination is another approach that can achieve C-H fluorination without the need for directing groups. beilstein-journals.org

Utilization of Pre-fluorinated Building Blocks

A more direct and regioselective strategy involves starting the synthesis with a commercially available or readily synthesized fluorinated precursor. For the synthesis of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one, the ideal starting material is 4-fluorocatechol (B1207897). lookchem.comchemimpex.com This compound already possesses the fluorine atom at the correct position on the benzene ring. Utilizing this building block ensures that the fluorine is unambiguously located at the desired position in the final product, avoiding issues of isomer formation and purification. 4-Fluorocatechol is a versatile reagent used in the synthesis of various fluorinated pharmaceuticals and agrochemicals. lookchem.comchemimpex.com

Multi-step Synthetic Sequences for 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one and its Precursors

The most efficient and unambiguous synthesis of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one involves a single cyclization step using a pre-fluorinated building block. This approach is common in the preparation of complex fluorinated heterocyclic molecules. beilstein-journals.orgbeilstein-journals.orgrsc.org

Proposed Synthetic Route from 4-Fluorocatechol:

The primary route involves the direct cyclization of 4-fluorocatechol with a phosgene equivalent. This one-step transformation is highly efficient and regiochemically precise.

Step 1: Reaction of 4-Fluorocatechol with a Carbonyl Source. 4-Fluorocatechol is dissolved in an appropriate solvent with a base (e.g., sodium hydroxide, triethylamine, or pyridine) to deprotonate the hydroxyl groups. A solution of the carbonylating agent, such as triphosgene (a safer alternative to phosgene gas), is then added under controlled temperature conditions. The resulting bis-phenoxide of 4-fluorocatechol attacks the carbonyl source, leading to the formation of the cyclic carbonate ring and yielding the final product, 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one.

The table below outlines the proposed parameters for this synthesis, drawing parallels from established procedures for the non-fluorinated analogue. orgsyn.org

| Step | Reactant | Reagents & Conditions | Product | Description |

|---|---|---|---|---|

| 1 | 4-Fluorocatechol | 1. Base (e.g., NaOH, Pyridine) 2. Triphosgene in an inert solvent (e.g., Toluene, DCM) 3. Controlled temperature (e.g., 0°C to room temp.) | 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one | A base-mediated cyclocondensation reaction. The base activates the catechol for nucleophilic attack on the triphosgene, which acts as the carbonyl source to form the six-membered cyclic carbonate ring. |

This synthetic strategy is highly advantageous due to its simplicity, high potential yield, and absolute control over the position of the fluorine substituent.

Chemical Transformations and Derivatization of the 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one Scaffold

The chemical reactivity of the 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one scaffold is dictated by the interplay of its constituent functional groups: the lactone, the fluorinated benzene ring, and the dioxin ring system.

The lactone, a cyclic ester, is a key functional group in the 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one molecule. The carbonyl group of the lactone is susceptible to nucleophilic attack. This can lead to ring-opening reactions, a common transformation for lactones. Depending on the nucleophile and reaction conditions, a variety of derivatives can be obtained. For instance, hydrolysis with water would yield the corresponding hydroxy acid. Aminolysis with an amine would result in the formation of an amide, and alcoholysis with an alcohol would produce an ester.

The benzene ring of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is activated towards electrophilic aromatic substitution by the electron-donating oxygen atoms of the dioxin ring. The fluorine atom, being an ortho-, para-directing deactivator, will also influence the regioselectivity of incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The precise position of substitution will be determined by the combined directing effects of the fluorine and the dioxin substituents.

Conversely, the presence of the electron-withdrawing fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine. Strong nucleophiles can displace other leaving groups on the ring, or in some cases, the fluorine atom itself, under specific reaction conditions.

Regioselective Modifications and Controlled Derivatization

The regioselective modification and controlled derivatization of the 6-fluoro-2,4-dihydro-1,3-benzodioxin-2-one scaffold are crucial for the systematic exploration of its chemical space and the development of structure-activity relationships in medicinal chemistry. These modifications involve the introduction of various functional groups at specific positions on the benzodioxin ring system, which can significantly influence the molecule's physicochemical properties and biological activity.

Currently, detailed research findings specifically outlining the regioselective modifications and controlled derivatization of 6-fluoro-2,4-dihydro-1,3-benzodioxin-2-one are not extensively available in the public domain. Methodologies for similar benzodioxane structures often involve electrophilic aromatic substitution reactions, where the position of the fluorine atom and the electronic nature of the dioxinone ring would direct incoming electrophiles. For instance, nitration or halogenation would likely be directed to specific positions on the benzene ring, influenced by the ortho-, para-directing effects of the oxygen atoms and the deactivating, meta-directing effect of the fluorine atom.

Further derivatization could then proceed from these newly introduced functional groups. For example, a nitro group could be reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations such as amidation or sulfonylation.

Table of Reaction Types for Potential Derivatization

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro (-NO₂) group |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Introduction of an acyl (-COR) group |

| Sulfonylation of Amine | Sulfonyl chloride/Pyridine | Formation of a sulfonamide from an amino derivative |

| Amidation of Amine | Acyl chloride/Base | Formation of an amide from an amino derivative |

This table represents potential synthetic pathways based on general principles of organic chemistry, pending specific experimental validation for 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one.

The controlled synthesis of derivatives is paramount for establishing a clear understanding of how specific structural changes impact the compound's function. Future research in this area will be essential to fully unlock the therapeutic potential of this chemical scaffold.

Structure Activity Relationship Sar and Structural Modifications

Principles of SAR in 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one Analogs

The biological profile of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one analogs is intricately linked to the specific chemical features of the molecule. The fluorine atom, the saturation of the dioxin ring, substituents on the benzene (B151609) ring, and the stereochemistry of the molecule all play crucial roles in its interaction with biological targets.

Influence of the Fluorine Atom on Biological Interactions

The incorporation of a fluorine atom at the 6-position of the 2,4-dihydro-1,3-benzodioxin-2-one scaffold significantly influences its biological interactions through a combination of electronic effects and the potential for halogen bonding. Fluorine is the most electronegative element, and its presence can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity for target proteins researchgate.netnih.gov.

The strong electron-withdrawing nature of fluorine polarizes the C-F bond, which can affect the acidity of nearby functional groups and modulate hydrogen-bonding capabilities u-tokyo.ac.jp. This alteration in electronic distribution can enhance the binding affinity of the molecule to its biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism nih.gov.

A key aspect of fluorine's influence is its ability to participate in halogen bonding (XB), a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule mdpi.com. This interaction, analogous to a hydrogen bond, can contribute to the binding affinity and selectivity of the ligand for its receptor. The strength and directionality of halogen bonds provide a valuable tool in rational drug design for optimizing ligand-protein interactions.

| Property | Influence of Fluorine | Consequence for Biological Activity |

|---|---|---|

| Electronic Effects | High electronegativity alters electron distribution | Modulation of pKa, dipole moment, and electrostatic interactions with the target nih.gov |

| Metabolic Stability | Strong C-F bond blocks metabolic oxidation | Increased half-life and bioavailability of the compound nih.gov |

| Halogen Bonding | Forms directional non-covalent bonds with nucleophiles | Enhanced binding affinity and selectivity for the target receptor mdpi.com |

| Lipophilicity | Increases lipophilicity, aiding membrane penetration | Improved absorption and distribution of the drug nih.gov |

Importance of the 2,4-Dihydro Saturation Pattern on Conformational Flexibility and Target Binding

The saturation of the dioxin ring in the 2,4-dihydro-1,3-benzodioxin-2-one core imparts a degree of conformational flexibility that is crucial for optimal binding to a biological target. Unlike the planar and rigid 1,4-benzodioxin, the dihydro analog can adopt various conformations, allowing it to adapt to the three-dimensional geometry of a binding site nih.gov.

The specific saturation pattern of the 1,3-benzodioxin-2-one ring system influences the puckering of the heterocyclic ring and the relative orientation of the substituents. This conformational preference can be a determining factor in the molecule's ability to present the necessary pharmacophoric elements in the correct spatial arrangement for effective receptor interaction. Studies on related 1,4-benzodioxan compounds have shown that the conformation stabilized by the dihydrodioxane ring is important for the drug-receptor interaction mechanism nih.gov.

Role of Substituents on the Benzene Ring for Modulating Receptor/Enzyme Selectivity

The nature and position of substituents on the benzene ring of the benzodioxin scaffold are critical determinants of receptor or enzyme selectivity. The introduction of different functional groups can alter the electronic properties, steric profile, and lipophilicity of the molecule, thereby influencing its interaction with different biological targets chemrxiv.orglibretexts.org.

For instance, the addition of electron-donating or electron-withdrawing groups can modify the reactivity of the aromatic ring and its ability to engage in pi-stacking or other non-covalent interactions within the binding pocket libretexts.org. The size and shape of the substituent can also dictate whether the molecule fits favorably into the active site of one receptor subtype over another, leading to enhanced selectivity. Structure-activity relationship studies on 1,4-benzodioxan-substituted chalcones have demonstrated that the nature of the substituent on the phenyl ring significantly impacts their inhibitory activity and selectivity for human monoamine oxidase B (MAO-B) nih.gov.

| Substituent Property | Effect on Molecular Properties | Impact on Receptor/Enzyme Selectivity |

|---|---|---|

| Electronic Nature (donating/withdrawing) | Alters electron density of the aromatic ring | Influences electrostatic and pi-stacking interactions with the target libretexts.org |

| Steric Bulk | Modifies the overall shape and size of the molecule | Determines the fit within the binding pocket, enhancing selectivity for specific receptor subtypes nih.gov |

| Lipophilicity/Hydrophilicity | Affects the partitioning of the molecule between aqueous and lipid environments | Influences membrane permeability and interaction with hydrophobic or hydrophilic regions of the binding site |

| Hydrogen Bonding Capacity | Introduces or removes hydrogen bond donors/acceptors | Modulates the strength and specificity of binding through hydrogen bond formation |

Stereochemical Considerations and Chiral Recognition of Benzodioxin Derivatives

The presence of chiral centers in benzodioxin derivatives necessitates careful consideration of stereochemistry, as different enantiomers or diastereomers can exhibit significantly different biological activities and receptor affinities. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like proteins and enzymes.

For benzodioxin-based compounds, the stereochemistry at the carbon atoms of the dioxin ring can lead to distinct spatial orientations of substituents, which in turn affects how the molecule is recognized by its target. The optical resolution of related compounds like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been shown to be crucial for obtaining the desired pharmacological activity, as the different enantiomers can have different biological effects researchgate.net. This highlights the importance of asymmetric synthesis or chiral separation in the development of potent and selective benzodioxin-based therapeutic agents.

Design and Synthesis of Analogs for Comprehensive SAR Studies

To fully elucidate the structure-activity relationships of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one, the design and synthesis of a diverse range of analogs are essential. These studies involve systematic modifications of the lead compound to probe the importance of different structural features.

Systematic Variation of the Fluoro Substituent Position and Nature

A key aspect of SAR studies involves the systematic variation of the fluoro substituent. This includes moving the fluorine atom to other positions on the benzene ring to assess the impact of its location on activity and selectivity. Furthermore, replacing the fluorine with other halogens (chlorine, bromine, iodine) can provide insights into the role of halogen size, polarizability, and halogen bonding potential in target engagement.

The synthesis of such analogs can be achieved through various synthetic routes. For example, the synthesis of fluorinated 5,6-dihydropyran-2-ones has been accomplished through methods like the Julia-Kocienski olefination, demonstrating a viable approach for constructing fluorinated heterocyclic systems organic-chemistry.org. Similarly, the synthesis of various 1,4-benzodioxan-substituted chalcones has been reported, showcasing the feasibility of introducing different substituents onto the benzodioxin framework nih.gov. The synthesis of related 2,3-dihydro-1,4-benzodioxin derivatives often starts from commercially available precursors, followed by a series of reactions to introduce the desired functional groups scielo.br.

| Analog Type | Rationale for Synthesis | Potential Synthetic Approach |

|---|---|---|

| Positional Isomers of Fluorine | To determine the optimal position of the fluorine for biological activity. | Starting from differently fluorinated catechols or phenols. |

| Other Halogen Analogs (Cl, Br, I) | To investigate the effect of halogen size and polarizability on binding and to probe for halogen bonding. | Utilizing halogenated starting materials or introducing the halogen at a later synthetic stage. |

| Analogs with Different Benzene Ring Substituents | To modulate electronic properties, steric bulk, and lipophilicity for improved selectivity. | Employing substituted catechols or introducing substituents via aromatic substitution reactions. |

| Enantiomerically Pure Analogs | To assess the differential activity of stereoisomers. | Asymmetric synthesis or chiral resolution of racemic mixtures. |

Modifications to the Lactone Ring (e.g., ring size variations, carbonyl modifications)

There is no available research literature that specifically describes modifications to the lactone ring of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one. Studies detailing the impact of varying the ring size of the dioxinone, or modifications to its carbonyl group (such as conversion to a thiocarbonyl or an imine) and the subsequent effect on biological activity, have not been published.

Elucidation of Key Pharmacophoric Features within the 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one Scaffold

A pharmacophoric model for 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one has not been established in the reviewed scientific literature. The essential structural features responsible for any potential biological activity, including the spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions, have not been elucidated for this specific molecule.

Computational and Theoretical Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic and electronic levels. These theoretical methods provide insights that complement and can often predict experimental findings.

Geometry Optimization and Conformational Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements and identifying the conformation with the minimum energy.

For 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one, a conformational analysis would be performed to identify all possible spatial arrangements (conformers) of the atoms and their relative stabilities. This would involve rotating the flexible parts of the molecule and calculating the energy of each conformation. The results of such a study would typically be presented in a table listing the relative energies of the different conformers. Without specific research on this compound, a data table of its conformational analysis cannot be generated.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential Maps)

The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

An electrostatic potential map (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule might interact with other molecules. For 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one, this analysis would reveal how the fluorine atom and the dioxinone ring influence the electronic properties. As no specific calculations have been published, a data table of HOMO/LUMO energies and an MEP analysis are not available.

Spectroscopic Property Predictions (e.g., IR, UV-Vis, NMR)

Quantum chemical calculations can predict various spectroscopic properties of a molecule. For instance, theoretical calculations can generate an infrared (IR) spectrum by calculating the vibrational frequencies of the molecule's bonds. Similarly, predictions for Ultraviolet-Visible (UV-Vis) spectra can be made by calculating the energies of electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of the compound. These predicted spectra are invaluable for interpreting experimental data. In the absence of published computational studies for 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one, a table of predicted spectroscopic data cannot be provided.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

Predictive Binding Affinity Assessments for Hypothetical Biological Targets

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), between a ligand and a protein. A more negative binding energy generally indicates a more stable and favorable interaction. For 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one, this would involve docking the molecule into the active site of various hypothetical protein targets to predict its potential biological activity. Without any such studies having been performed and published, a data table of predictive binding affinities cannot be compiled.

Characterization of Specific Ligand-Protein Interactions (e.g., hydrogen bonding, hydrophobic interactions, steric clashes)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and potential steric clashes. Understanding these interactions is crucial for optimizing the structure of a ligand to improve its binding and efficacy. A detailed analysis of the interactions of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one with any hypothetical protein target is not possible without specific docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their biological effects.

The development of robust QSAR models for fluorinated benzodioxin derivatives involves the generation of molecular descriptors that quantify various aspects of their chemical structure. These descriptors can be categorized as 2D, which are derived from the two-dimensional representation of the molecule, and 3D, which consider the three-dimensional conformation.

For analogous heterocyclic compounds, 2D-QSAR models have been successfully developed to correlate properties like hydrogen count and hydrophilicity with biological activity. In the context of fluorinated benzoxazinones, which share structural similarities with fluorinated benzodioxins, multivariate image analysis applied to QSAR (MIA-QSAR) has been employed. These models have demonstrated high predictive power, with correlation coefficients (r²) often exceeding 0.85, indicating a strong relationship between the structural descriptors and the observed activity.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions that influence biological activity. For quinazolinone derivatives containing hydrazone units, 3D-QSAR models have been instrumental in guiding the design of more potent analogs. These models generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, studies on various heterocyclic compounds have shown that steric and hydrophobic descriptors often play a crucial role, with specific regions around the molecule being sensitive to bulky or lipophilic substituents.

The table below summarizes typical statistical parameters obtained in the development of QSAR models for related heterocyclic compounds, illustrating the robustness and predictive capacity of these models.

| Model Type | Compound Class | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External validation r²) |

| MIA-QSAR | Fluorinated Benzoxazinones | 0.85 | 0.71 | 0.88 |

| 2D-QSAR | Thiazolidine-4-carboxylic acid derivatives | - | 0.95 | 0.877 |

| 3D-QSAR | Thiazolidine-4-carboxylic acid derivatives | - | 0.899 | 0.957 |

| 3D-QSAR (CoMSIA) | Dihydropteridone derivatives | 0.928 | 0.628 | - |

This table is generated based on data from analogous heterocyclic systems to illustrate the potential statistical validation of QSAR models.

A key application of QSAR models is the prediction of biological activities for novel, unsynthesized analogs. Once a statistically significant and validated QSAR model is established, it can be used to screen virtual libraries of compounds. For instance, a validated QSAR model for fluorinated benzoxazinones was used to predict the protoporphyrinogen (B1215707) IX oxidase inhibitory activity of new derivatives, identifying candidates with potentially higher potency. arabjchem.orgnih.gov

The predictive power of these models allows for the prioritization of synthetic targets, saving significant time and resources. By analyzing the contributions of different molecular descriptors, researchers can rationally design new analogs with improved activity. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, new analogs can be designed with lipophilic substituents at that position. This predictive capability is a cornerstone of modern drug design and agrochemical research.

Molecular Dynamics Simulations and Conformational Dynamics Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations provide detailed information about the conformational dynamics, stability, and interactions of molecules, which is crucial for understanding their function at a molecular level.

MD simulations can also be used to study the interaction of fluorinated benzodioxin derivatives with biological targets, such as enzymes or receptors. By simulating the ligand-protein complex over time, researchers can assess the stability of binding modes predicted by molecular docking and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, MD simulations of fluorinated benzoxazinones bound to protoporphyrinogen IX oxidase have been used to validate docking predictions and to understand the specific interactions responsible for inhibitory activity. arabjchem.orgnih.gov

The insights gained from MD simulations are critical for the rational design of new compounds with enhanced binding affinity and selectivity. The table below outlines the typical information that can be obtained from MD simulations of a small molecule like 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one.

| Simulation Parameter | Information Gained | Relevance |

| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule over time. | Indicates whether the molecule maintains a stable conformation or undergoes significant structural changes. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different atomic regions within the molecule. | Highlights flexible regions of the molecule that may be important for binding to a target. |

| Radius of Gyration (Rg) | Compactness of the molecular structure. | Provides insights into the overall shape and size of the molecule during the simulation. |

| Intermolecular Interactions | Hydrogen bonds, hydrophobic contacts, and electrostatic interactions with a target protein. | Identifies key interactions that contribute to binding affinity and specificity. |

This table describes the general outputs of molecular dynamics simulations and their relevance in studying the conformational dynamics of a molecule.

In Vitro Biological Activity and Mechanistic Studies

Enzyme Inhibition Studies (in vitro)

The benzodioxin/benzodioxane scaffold has been utilized in the design of various enzyme inhibitors, targeting key proteins involved in metabolic diseases and neurological disorders.

Inhibition of Alpha-glucosidase and Acetylcholinesterase by Related Benzodioxin Sulfonamides

Sulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including enzyme inhibition. nih.gov When incorporated with a 1,4-benzodioxane (B1196944) moiety, these compounds have been evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). α-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary approach for treating Alzheimer's disease. nih.govnih.gov

Studies on benzotriazinone sulfonamides have demonstrated that certain derivatives can be effective inhibitors of α-glucosidase, with some compounds showing greater potency than the standard drug, acarbose. nih.govresearchgate.net Similarly, various sulfonamide-based compounds have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase (BChE), another key enzyme in cholinergic transmission. nih.govmdpi.com Research into sulfonamides incorporating a 1,3,5-triazine (B166579) scaffold showed that some derivatives were potent inhibitors of both AChE and BChE, with inhibition values exceeding 90%. nih.gov These findings suggest that the combination of the benzodioxin scaffold with sulfonamide moieties is a viable strategy for developing dual-action enzyme inhibitors, although specific data on 6-fluoro-2,4-dihydro-1,3-benzodioxin-2-one derivatives is pending.

Investigation of Tyrosine-tRNA Synthetase Inhibition by Benzodioxane Derivatives

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs during protein synthesis. jscimedcentral.comnih.gov Because they are vital for cell survival and possess structural differences between bacterial and human variants, they are considered attractive targets for the development of new antimicrobial agents. jscimedcentral.commalariaworld.org

Tyrosyl-tRNA synthetase (TyrRS), a member of the aaRS family, has been specifically targeted in drug design. jscimedcentral.com A series of phenylpiperazine derivatives of 1,4-benzodioxan were designed and evaluated as potential TyrRS inhibitors. Molecular docking simulations were used to model the binding of these compounds within the active site of the enzyme. The research found that these compounds exhibited antibacterial activity, particularly against Gram-positive strains. Notably, one derivative, compound 3c, showed potent activity against Staphylococcus aureus with an IC50 value of 0.03 µg/mL. jscimedcentral.com This suggests that the 1,4-benzodioxan scaffold can be effectively utilized to design inhibitors that target the crucial bacterial TyrRS enzyme. jscimedcentral.com

Exploration of Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, kinase inhibitors are a major focus of modern drug discovery. mdpi.com The benzodioxole scaffold, which is structurally similar to benzodioxin, has been incorporated into molecules designed as kinase inhibitors.

One notable example is a compound featuring a N-(5-Chloro-1,3-benzodioxol-4-yl) group attached to a quinazoline (B50416) core, which was developed as a highly selective, dual-specific inhibitor of c-Src and Abl kinases. nih.gov This compound, AZD0530, inhibits these enzymes at low nanomolar concentrations. The development of multi-target therapies that simultaneously inhibit several cancer-relevant kinases is an emerging strategy to overcome chemoresistance. nih.gov While specific studies targeting NEK4 with benzodioxin-related quinazolinamines are not detailed, the successful design of benzodioxole-containing inhibitors for other kinases like c-Src and Abl highlights the potential of this chemical family in the broader field of kinase inhibition research. nih.gov

Antimicrobial Research (in vitro)

The 1,4-benzodioxane ring is a common feature in a variety of compounds investigated for their antimicrobial properties against a wide range of bacterial pathogens.

Evaluation of Antibacterial Activities against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 1,4-benzodioxane have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific activity often depends on the other chemical moieties attached to the core benzodioxane structure.

For instance, a class of benzodioxane-benzamides has shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Streptococcus pneumoniae. mdpi.comnih.govmdpi.com Certain optimized compounds in this class, such as FZ95 and FZ100, exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL and 0.1 µg/mL against MRSA, respectively. mdpi.com In another study, cinnamaldehyde (B126680) acylhydrazone derivatives containing a 1,4-benzodioxan fragment were synthesized and tested. One compound, B6, displayed potent activity against S. aureus and B. subtilis with MIC values of 1.56 µg/mL. nih.govresearchgate.net Furthermore, 1,3,4-oxadiazole (B1194373) derivatives incorporating a benzodioxane ring have also shown excellent antibacterial effects against S. aureus and B. subtilis, with some compounds having MIC values as low as 0.25 µg/mL. arabjchem.org

Activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been reported, although it is sometimes limited by the bacteria's outer membrane and efflux pump systems. unimi.it The aforementioned cinnamaldehyde acylhydrazone compound B6 was also effective against E. coli and P. aeruginosa with MICs of 1.56-3.13 µg/mL. nih.govresearchgate.net Similarly, certain 1,3,4-oxadiazole-benzodioxane hybrids showed excellent activity against E. coli with MICs of 0.25–1 µg/mL. arabjchem.org While many benzodioxane-benzamides are less effective against wild-type Gram-negative strains, they show significant activity against efflux-pump-deficient strains of E. coli, indicating that the compounds can inhibit their intracellular target if they can bypass these resistance mechanisms. unimi.itnih.gov Finally, novel benzodioxin-containing oxazolidinones have demonstrated promising activity against Mycobacterium abscessus. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzodioxane-benzamide (FZ100) | S. aureus (MRSA) | 0.1 | mdpi.com |

| Benzodioxane-benzamide (FZ95) | S. aureus (MRSA) | 0.25 | mdpi.com |

| Benzodioxane-benzamide | S. pneumoniae | 25 - 80 | mdpi.com |

| Cinnamaldehyde Acylhydrazone (B6) | S. aureus | 1.56 | nih.govresearchgate.net |

| Cinnamaldehyde Acylhydrazone (B6) | B. subtilis | 1.56 | nih.govresearchgate.net |

| Cinnamaldehyde Acylhydrazone (B6) | E. coli | 1.56 | nih.govresearchgate.net |

| Cinnamaldehyde Acylhydrazone (B6) | P. aeruginosa | 3.13 | nih.govresearchgate.net |

| 1,3,4-Oxadiazole-benzodioxane (3d, 3g, 3h) | S. aureus | 0.25 - 1 | arabjchem.org |

| 1,3,4-Oxadiazole-benzodioxane (3d, 3g, 3h) | B. subtilis | 0.25 - 1 | arabjchem.org |

| 1,3,4-Oxadiazole-benzodioxane (3d, 3g, 3h) | E. coli | 0.25 - 1 | arabjchem.org |

Proposed Mechanisms of Antimicrobial Action

Research into the antimicrobial effects of benzodioxane derivatives has led to the identification of specific bacterial enzyme targets, providing a clearer understanding of their mechanism of action.

One key target is the Filamentous temperature-sensitive protein Z (FtsZ). mdpi.com FtsZ is an essential and highly conserved bacterial protein that is a central component of the cell division machinery. mdpi.comtmc.edu Inhibition of FtsZ polymerization or dynamics disrupts the formation of the "Z-ring," leading to a failure in cell division, cell filamentation, and eventual lysis. mdpi.commdpi.com A significant body of research has demonstrated that benzodioxane-benzamide derivatives act as potent FtsZ inhibitors. mdpi.comnih.govnih.govnih.gov These compounds have been shown to target FtsZ in a range of Gram-positive pathogens, including S. aureus, B. subtilis, and S. pneumoniae, and also in Gram-negative E. coli. nih.govunimi.it

Another proposed mechanism of action for a different class of benzodioxane compounds is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govresearchgate.net FabH is a critical enzyme that initiates the fatty acid biosynthesis pathway in bacteria, making it an attractive target for novel antibiotics. nih.gov A series of cinnamaldehyde acylhydrazone derivatives containing a 1,4-benzodioxan fragment were designed and synthesized specifically as FabH inhibitors. nih.govresearchgate.net Docking simulations confirmed that these molecules could fit into the active site of the FabH enzyme, and their potent antibacterial activity corresponds with the inhibition of this essential metabolic pathway. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways (in vitro)

In vitro studies are fundamental to elucidating the mechanisms by which a compound exerts its biological effects. For 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one and its structural analogs, these investigations have centered on their ability to interact with various cellular receptors and modulate downstream signaling cascades.

Receptor Binding and Agonistic/Antagonistic Activity (e.g., α1-Adrenoceptor, Serotoninergic Receptors, Neurotransmitter Receptors)

Derivatives of the broader benzodioxan class have been extensively studied for their interactions with a range of neurotransmitter receptors. While direct binding data for 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is not extensively detailed in publicly accessible research, the activities of structurally related compounds provide a framework for its potential interactions.

For instance, certain 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives have demonstrated high binding affinity for α1-adrenoceptors, acting as selective antagonists. nih.gov This antagonism of the α1-mediated vasoconstrictor effects of norepinephrine (B1679862) is a key characteristic of this class of compounds. nih.gov

Furthermore, compounds incorporating the 2,3-dihydro-benzo nih.govdrugbank.comdioxin moiety have shown significant activity at serotoninergic and dopaminergic receptors. For example, S 16924, a complex molecule containing this group, displays potent partial agonist activity at 5-HT1A receptors. nih.gov Another related compound, SLV313, which also features the 2,3-dihydro-benzo nih.govdrugbank.comdioxin structure, acts as a full agonist at 5-HT1A receptors and a full antagonist at D2 and D3 dopamine (B1211576) receptors. researchgate.net The affinity of such compounds often extends to multiple monoaminergic receptors, drawing comparisons to the receptor interaction profile of atypical antipsychotics like clozapine. nih.govnih.gov Clozapine itself exhibits a high affinity for D4 receptors and also interacts with a variety of serotonin (B10506) (5-HT1A, 1B, 2A, 2C, 6, 7), α-adrenergic (α1A, 2A, 2C), muscarinic M1, and histamine (B1213489) H1 receptors. nih.gov

The table below summarizes the receptor binding profiles of some benzodioxane-containing compounds, offering a potential parallel for the study of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one.

| Compound Class/Example | Receptor Target | Activity |

| 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives | α1-Adrenoceptors | Selective Antagonist |

| S 16924 | 5-HT1A Receptors | Potent Partial Agonist |

| SLV313 | 5-HT1A Receptors | Full Agonist |

| SLV313 | D2/D3 Receptors | Full Antagonist |

| Clozapine (for comparison) | D4, various 5-HT, α-adrenergic, M1, H1 | High Affinity Antagonist/Inverse Agonist |

Investigations into Anti-inflammatory Mechanisms at the Cellular Level (in vitro)

The anti-inflammatory potential of compounds containing the 1,4-benzodioxine nucleus has been a subject of scientific inquiry. researchgate.net In vitro assays are crucial for determining the specific cellular mechanisms underlying this activity. While direct studies on 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one are limited, research on related structures suggests that the anti-inflammatory effects may be linked to the modulation of inflammatory pathways. researchgate.net

Explorations of Anticonvulsant Potential (in vitro)

Studies on Anticancer Activity in Cell Lines (in vitro)

The evaluation of anticancer properties in vitro typically involves assessing the cytotoxicity of a compound against various cancer cell lines. While some sulfonamides incorporating a benzodioxane moiety have been noted for their antitumor potential, specific in vitro anticancer studies on 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one are not prominently featured in the current body of scientific literature. scielo.br

Structure-Based Approaches to Elucidate Target Interactions of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one

Understanding the interaction between a small molecule and its biological target at the atomic level is crucial for rational drug design. Structure-based approaches, such as in silico molecular docking, can provide valuable insights into these interactions. For derivatives of 2,3-dihydro-1,4-benzodioxin, molecular docking studies have been employed to correlate in vitro enzyme inhibition data with binding modes at the active site of enzymes like α-glucosidase and acetylcholinesterase. scielo.br Such computational models can help to predict and rationalize the binding affinity and selectivity of compounds like 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one for various biological targets.

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced and Sustainable Synthetic Routes for 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one

The efficient synthesis of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is the first critical step toward exploring its potential. While general methods for synthesizing benzodioxinone cores exist, future research should focus on developing advanced, sustainable, and scalable routes specifically for this fluorinated analog. Traditional multi-step syntheses can be inefficient; therefore, modern synthetic strategies are required.

Future research could investigate:

One-Pot Procedures: Combining multiple reaction steps into a single, continuous process, similar to "one-pot" radiosynthesis methods developed for other fluorinated compounds like 6-fluoro-3,4-dihydroxy-L-phenylalanine, can improve efficiency and reduce waste. nih.gov

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields, as seen in the synthesis of various heterocyclic compounds. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, which is particularly important for industrial applications.

Biocatalysis: Employing enzymes for key synthetic steps could offer high stereoselectivity and milder reaction conditions, contributing to a greener chemical process.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Potential Challenges | Relevance to Sustainability |

| Classical Multi-Step Synthesis | Well-established methodologies. | Lower overall yield, more waste, time-consuming. | Low |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high efficiency. researchgate.net | Scalability can be an issue for some reactions. | High |

| "One-Pot" Procedures | Reduced purification steps, less solvent waste, higher atom economy. nih.gov | Requires compatible reaction conditions for all steps. | High |

| Flow Chemistry | High scalability, improved safety, precise control. | Higher initial equipment investment. | Very High |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability and cost. | Very High |

Exploration of Novel Biological Targets and Therapeutic Areas for the Compound and its Analogs

The benzodioxin and related benzodioxane scaffolds are present in molecules with diverse biological activities. By extension, 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one and its derivatives are promising candidates for screening against a range of biological targets.

Potential therapeutic areas to explore include:

Metabolic Diseases: Analogs of the related 2,3-dihydro-1,4-benzodioxin structure have shown inhibitory activity against α-glucosidase, an important target in the management of Type 2 Diabetes. scielo.br

Neurodegenerative Diseases: Inhibition of cholinesterases, such as acetylcholinesterase (AChE), is a key strategy for treating Alzheimer's disease. scielo.br Benzodioxane-based compounds have been investigated for this purpose.

Oncology: Naphthoquinones, which share some structural features with the quinone-like intermediates of benzodioxinone chemistry, are known to have anticancer properties through various mechanisms, including the generation of reactive oxygen species and inhibition of topoisomerase II. mdpi.com

Inflammatory Diseases: Novel series of fluorinated benzothiazole (B30560) derivatives have been synthesized and shown to possess significant anti-inflammatory activity, suggesting that the fluoro-benzodioxinone core could also be a valuable pharmacophore in this area. ekb.eg

Agriculture: A novel 1,3-benzodioxole (B145889) derivative has been identified as a potent auxin receptor agonist, promoting root growth in plants. frontiersin.org This suggests a potential, non-medical application for analogs of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one in agriculture.

Table 2: Potential Biological Targets and Therapeutic Areas for 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one Analogs

| Potential Biological Target | Associated Therapeutic/Application Area | Rationale Based on Related Structures |

| α-Glucosidase | Type 2 Diabetes | Benzodioxane sulfonamides show inhibitory activity. scielo.br |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzodioxane derivatives have been tested against AChE. scielo.br |

| Topoisomerase II, Aurora Kinases | Cancer | Naphthoquinone derivatives exhibit anticancer activity. mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Fluorinated benzothiazoles show potent anti-inflammatory effects. ekb.eg |

| Auxin Receptors | Agriculture (Plant Growth Promotion) | 1,3-Benzodioxole derivatives act as auxin agonists. frontiersin.org |

Integration of High-Throughput Screening with Rational Design Methodologies

To efficiently explore the biological potential of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one, a modern drug discovery approach integrating high-throughput screening (HTS) with rational design is essential. HTS allows for the rapid testing of a large library of analogs against various biological targets. all-chemistry.com

An integrated workflow would involve:

Library Synthesis: Creation of a diverse library of derivatives based on the 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one scaffold.

HTS Campaign: Screening the library against targets identified in the previous section (e.g., α-glucosidase, AChE) to identify initial "hits." medscape.com

Computational Modeling: Using the initial screening data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the activity of virtual compounds and guide the design of new, more potent analogs.

Rational Design and Docking: Employing molecular docking studies to understand how the "hits" bind to their targets. nih.govnih.gov This structural insight allows for the rational design of modifications to improve binding affinity and selectivity.

Iterative Optimization: Synthesizing the newly designed compounds and re-testing them, creating a feedback loop that progressively refines the molecules' properties.

Table 3: Integrated Workflow for Discovery and Optimization

| Phase | Methodology | Objective | Example from Literature |

| 1. Hit Identification | High-Throughput Screening (HTS) | To screen a diverse compound library and identify initial active compounds ("hits"). | Screening of chemical libraries against ovarian cancer stem cells. medscape.com |

| 2. Hit-to-Lead | QSAR & Molecular Docking | To understand structure-activity relationships and predict more potent analogs. | QSAR and docking studies on 6-fluoroquinolines as antiplasmodial agents. nih.gov |

| 3. Lead Optimization | Rational Drug Design | To modify the lead compound to enhance potency, selectivity, and pharmacokinetic properties. | Rational design of DPP-4 inhibitors from a natural product lead. nih.gov |

| 4. Preclinical Candidate | In-depth Biological Studies | To fully characterize the mechanism of action and in vivo efficacy of the optimized compound. | N/A |

Applications as Chemical Probes for Elucidating Biological Processes

A potent, selective, and cell-permeable analog of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one could be developed into a chemical probe. Chemical probes are small-molecule tools used to study the function of a specific protein target in its native biological context, such as in living cells or whole organisms. eubopen.org

The development process would require:

Demonstration of Potency and Selectivity: The compound must show high affinity for its intended target and minimal interaction with other proteins.

Cellular Activity: The probe must be able to cross the cell membrane and engage its target within the cell.

Mechanism of Action Studies: Confirming that the probe interacts with the target in the intended way (e.g., as an inhibitor or agonist).

Development of a Negative Control: A crucial component is a structurally similar but biologically inactive analog. eubopen.org This control helps ensure that any observed biological effect is due to the specific interaction with the target and not off-target effects.

Once validated, such a probe could be used to investigate the role of its target protein in various signaling pathways and disease models, providing valuable insights into fundamental biology.

Table 4: Criteria for Developing a Chemical Probe

| Criterion | Description | Importance |

| Potency | High affinity for the target protein (typically nanomolar range). | Ensures the probe can be used at low concentrations to minimize off-target effects. |

| Selectivity | Minimal binding to other proteins, especially those within the same family. | Crucial for attributing a biological response to the specific target. |

| Cell Permeability | Ability to enter cells and engage the intracellular target. | Essential for studying biological processes in a cellular context. |

| Defined Mechanism | The mode of action (e.g., competitive inhibitor, allosteric modulator) is well-understood. | Allows for clear interpretation of experimental results. |

| Negative Control | A structurally similar analog that is inactive against the target. eubopen.org | Differentiates on-target from off-target or non-specific compound effects. |

Potential as Lead Compounds for Mechanistic Biological Studies

Should initial screening and optimization efforts yield compounds with promising biological activity and drug-like properties, they could serve as "lead compounds" for further drug development. A lead compound is a starting point for more intensive medicinal chemistry efforts aimed at producing a clinical candidate.

As lead compounds, derivatives of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one would be subjected to detailed mechanistic studies to:

Elucidate Molecular Interactions: Techniques like X-ray crystallography could be used to obtain a high-resolution structure of the compound bound to its target protein, revealing the precise molecular interactions responsible for its activity.

Investigate Downstream Effects: Researchers would study how modulating the target's activity with the lead compound affects cellular pathways and functions.

Explore Structure-Activity Relationships (SAR): A detailed SAR study would be conducted to understand how small structural changes to the lead compound affect its activity, selectivity, and metabolic stability.

These mechanistic insights are vital for transforming a promising lead compound into a refined molecule with the potential for therapeutic application.

Table 5: Progression from Hit to Lead Compound for Mechanistic Studies

| Stage | Compound Status | Primary Goal | Key Activities |

| 1 | Hit | Confirmation and validation of initial screening activity. | Re-testing, dose-response curves, initial selectivity assessment. |

| 2 | Validated Hit | Assessment of tractability for chemical modification. | Preliminary SAR, computational analysis, synthesis of a few analogs. |

| 3 | Lead Compound | In-depth characterization and optimization. | Mechanistic studies, X-ray crystallography, extensive SAR, pharmacokinetic profiling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.